Cas no 2408960-03-0 (4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride)

4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride is a synthetic organic compound featuring a piperazine backbone with a methyl substituent and an oxopiperazine moiety. Its structural characteristics make it a valuable intermediate in pharmaceutical research, particularly in the development of bioactive molecules. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is often utilized in medicinal chemistry for its potential as a building block in the synthesis of heterocyclic compounds with therapeutic applications. Its well-defined chemical properties and purity make it suitable for rigorous laboratory use, ensuring reproducibility in experimental settings.
4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride structure
2408960-03-0 structure
Product name:4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride
CAS No:2408960-03-0
MF:C6H12ClN3O2
MW:193.631380081177
CID:5804803
PubChem ID:165677787

4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride
    • EN300-7494151
    • 2408960-03-0
    • Z4136061047
    • 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride
    • Inchi: 1S/C6H11N3O2.ClH/c1-9-3-2-8-4(5(7)10)6(9)11;/h4,8H,2-3H2,1H3,(H2,7,10);1H
    • InChI Key: DHEKAQPGYHHONL-UHFFFAOYSA-N
    • SMILES: Cl.O=C1C(C(N)=O)NCCN1C

Computed Properties

  • Exact Mass: 193.0618043g/mol
  • Monoisotopic Mass: 193.0618043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.4Ų

4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7494151-10.0g
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride
2408960-03-0 95.0%
10.0g
$3929.0 2025-03-10
1PlusChem
1P028UNQ-5g
4-methyl-3-oxopiperazine-2-carboxamidehydrochloride
2408960-03-0 90%
5g
$3338.00 2024-05-22
Aaron
AR028UW2-10g
4-methyl-3-oxopiperazine-2-carboxamidehydrochloride
2408960-03-0 90%
10g
$5428.00 2023-12-15
1PlusChem
1P028UNQ-10g
4-methyl-3-oxopiperazine-2-carboxamidehydrochloride
2408960-03-0 90%
10g
$4919.00 2023-12-18
1PlusChem
1P028UNQ-500mg
4-methyl-3-oxopiperazine-2-carboxamidehydrochloride
2408960-03-0 90%
500mg
$944.00 2024-05-22
Aaron
AR028UW2-5g
4-methyl-3-oxopiperazine-2-carboxamidehydrochloride
2408960-03-0 95%
5g
$3669.00 2025-02-17
Aaron
AR028UW2-100mg
4-methyl-3-oxopiperazine-2-carboxamidehydrochloride
2408960-03-0 95%
100mg
$461.00 2025-02-17
1PlusChem
1P028UNQ-100mg
4-methyl-3-oxopiperazine-2-carboxamidehydrochloride
2408960-03-0 90%
100mg
$454.00 2024-05-22
Enamine
EN300-7494151-0.1g
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride
2408960-03-0 95.0%
0.1g
$317.0 2025-03-10
Enamine
EN300-7494151-2.5g
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride
2408960-03-0 95.0%
2.5g
$1791.0 2025-03-10

Additional information on 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride

Introduction to 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride (CAS No. 2408960-03-0)

4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2408960-03-0, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperazine derivative class, which is widely recognized for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a methyl group at the 4-position, a carbonyl group at the 3-position, and an amide functionality at the 2-position, contribute to its unique chemical properties and biological interactions.

The hydrochloride salt form of 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations and experimental applications. This solubility advantage is crucial for drug development, as it facilitates efficient delivery and absorption in biological systems. The compound’s stability under different pH conditions also makes it a valuable candidate for formulation into oral or injectable medications.

In recent years, piperazine derivatives have garnered considerable attention in the scientific community due to their broad spectrum of biological activities. These activities include but are not limited to neuroprotective, anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride suggests potential interactions with biological targets such as enzymes and receptors, which are pivotal in modulating cellular processes.

One of the most promising areas of research involving 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride is its role in central nervous system (CNS) disorders. Studies have indicated that piperazine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The structural similarity of this compound to known CNS-active agents suggests that it may exhibit similar pharmacological effects. For instance, preliminary in vitro studies have shown that derivatives of piperazine can interact with monoamine transporters, potentially leading to therapeutic benefits in conditions such as depression and anxiety.

Furthermore, the amide group in 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride provides a site for further chemical modification, enabling the synthesis of analogs with enhanced or tailored biological activities. This flexibility is highly valuable in drug discovery pipelines, where optimizing lead compounds for specific therapeutic targets is essential. Researchers have employed various strategies, including structure-activity relationship (SAR) studies, to explore the pharmacological profile of this compound and its derivatives.

The development of novel therapeutic agents often relies on understanding the molecular interactions between a drug candidate and its biological targets. Computational modeling and high-throughput screening techniques have been instrumental in identifying promising compounds like 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride. These methods allow researchers to predict binding affinities and potential side effects before conducting expensive wet-lab experiments. The integration of computational biology with traditional pharmacological approaches has accelerated the discovery process significantly.

Recent advancements in analytical chemistry have also contributed to a deeper understanding of 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride’s properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into the compound’s molecular structure and interactions. These high-resolution data are crucial for validating computational models and guiding further chemical modifications.

In clinical research settings, 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride has been evaluated in preclinical models to assess its safety and efficacy. Animal studies have demonstrated that this compound can cross the blood-brain barrier effectively, suggesting its potential for treating CNS disorders. Additionally, preliminary toxicology studies have indicated that it exhibits low toxicity at therapeutic doses, making it a favorable candidate for further clinical development.

The pharmaceutical industry has shown interest in developing novel piperazine derivatives due to their versatility and potential therapeutic benefits. Companies are investing heavily in research programs aimed at identifying new applications for existing compounds like 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride. Collaborative efforts between academic institutions and industry partners are fostering innovation in this field.

The regulatory landscape for new drug approvals also plays a critical role in determining the commercial viability of compounds like 4-Methyl-3-oxopiperazine-2-carboxamide hydrochloride. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving a drug for market use. This stringent evaluation process ensures that patients receive safe and effective medications.

Future research directions may focus on optimizing the pharmacokinetic properties of 4-Methyl-3-oxxopiperazine -carboxamide hydrochloride through prodrug design or nanotechnology-based delivery systems. These approaches could enhance drug bioavailability and reduce side effects while maintaining or improving therapeutic efficacy.

In conclusion, 4-Methyl -3 - oxo piperazine - 2 - carboxamide hydrochloride (CAS No .2408960 -03 -0 ) represents a promising candidate for further pharmaceutical development . Its unique structural features , combined with emerging research findings , make it an attractive molecule for exploring new therapeutic avenues . As scientific understanding advances , it is likely that this compound will play an increasingly important role in addressing unmet medical needs . p >

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